molecular formula C27H23F3N2O3 B4618639 2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide

2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B4618639
M. Wt: 480.5 g/mol
InChI Key: NLRWHFAYPJDYKX-NDENLUEZSA-N
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Description

2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C27H23F3N2O3 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.16607709 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Rearrangement Reactions : Research by Yokoyama et al. (1985) and Yokoyama et al. (1986) explores the chemical rearrangement reactions of 2-cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds, contributing to the development of novel synthetic pathways in organic chemistry (Yokoyama et al., 1985) (Yokoyama et al., 1986).

  • Corrosion Inhibitors : A study by Abu-Rayyan et al. (2022) investigated acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, showcasing their potential in material protection and extending the lifespan of metal components in corrosive environments (Abu-Rayyan et al., 2022).

Material Science Applications

  • Optical and Electronic Properties : The work by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives revealed their variable optical properties based on stacking modes, with implications for developing new materials with tailored luminescence for electronics and photonics (Song et al., 2015).

  • Solar Cell Applications : Kim et al. (2006) conducted a study on organic sensitizers for solar cells, illustrating how modifications at the molecular level of acrylamide derivatives can significantly enhance the efficiency of solar energy conversion (Kim et al., 2006).

Polymer Science

  • Copolymerization Studies : Research on the copolymerization of novel acrylamide monomers with styrene by Knight et al. (2019) and Whelpley et al. (2022) contributes to the field of polymer science, offering insights into the synthesis of new polymers with potential applications ranging from materials engineering to biomedical devices (Knight et al., 2019) (Whelpley et al., 2022).

Properties

IUPAC Name

(Z)-2-cyano-3-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N2O3/c1-17-6-4-7-18(2)25(17)35-16-21-13-19(10-11-24(21)34-3)12-20(15-31)26(33)32-23-9-5-8-22(14-23)27(28,29)30/h4-14H,16H2,1-3H3,(H,32,33)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRWHFAYPJDYKX-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide
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2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide
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2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide
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2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide
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2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide
Reactant of Route 6
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2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide

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